molecular formula C10H14N2O2 B14039870 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B14039870
M. Wt: 194.23 g/mol
InChI Key: BHVYZEWOHJAVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both imidazole and pyridine rings, makes it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an ethanol solvent, with the addition of a strong acid such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide

Uniqueness

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific ring structure, which combines both imidazole and pyridine rings. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it a valuable scaffold in various research fields .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-3-4-9-11-5-6-12(9)7-8/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVYZEWOHJAVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=NC=CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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